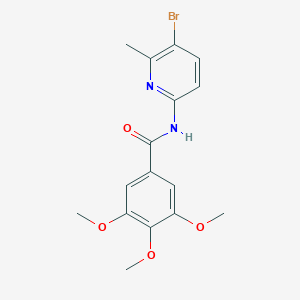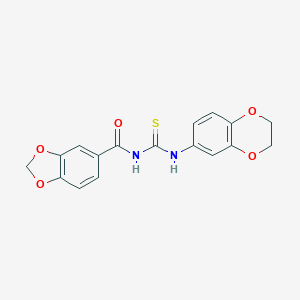![molecular formula C23H17Cl2N3O3 B278366 3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278366.png)
3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as DCPA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of DCPA is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. DCPA has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects
DCPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. DCPA has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, DCPA has been shown to reduce oxidative stress and protect against neuronal damage.
実験室実験の利点と制限
DCPA has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. It is also stable and can be stored for long periods of time. However, DCPA has some limitations for lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, DCPA has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DCPA. One area of interest is the development of new synthetic methods for preparing DCPA and related compounds. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by DCPA. This information could lead to the development of more targeted therapies for inflammation, cancer, and neurodegenerative diseases. Additionally, studies are needed to determine the safety and efficacy of DCPA in animal models and human clinical trials.
合成法
DCPA is a synthetic compound that is prepared by reacting 3,5-dichloro-2-methoxyaniline with 2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylacryloyl chloride in the presence of a base. The reaction results in the formation of DCPA as a yellow solid with a melting point of 212-214°C.
科学的研究の応用
DCPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DCPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide |
|---|---|
分子式 |
C23H17Cl2N3O3 |
分子量 |
454.3 g/mol |
IUPAC名 |
(E)-3-(3,5-dichloro-2-methoxyphenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-13-16(23-28-22-19(31-23)7-4-10-26-22)5-3-6-18(13)27-20(29)9-8-14-11-15(24)12-17(25)21(14)30-2/h3-12H,1-2H3,(H,27,29)/b9-8+ |
InChIキー |
UOANZOIRNQPXEF-CMDGGOBGSA-N |
異性体SMILES |
CC1=C(C=CC=C1NC(=O)/C=C/C2=C(C(=CC(=C2)Cl)Cl)OC)C3=NC4=C(O3)C=CC=N4 |
SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC(=CC(=C2OC)Cl)Cl)C3=NC4=C(O3)C=CC=N4 |
正規SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=C(C(=CC(=C2)Cl)Cl)OC)C3=NC4=C(O3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)